molecular formula C13H23NO4 B3347153 ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate CAS No. 128200-19-1

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate

Cat. No.: B3347153
CAS No.: 128200-19-1
M. Wt: 257.33 g/mol
InChI Key: GFLUAMLAAMOMCM-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H23NO5 It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl 3-ethoxy-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(10-14)13(16)18-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUAMLAAMOMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468689
Record name 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128200-19-1
Record name 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25 mL round-bottom flask was charged with ethyl nipecotate (8.0 mL, 51.5 mmol, Aldrich) and ethyl acrylate (6.0 mL, 55.4 mmol, Aldrich). The flask was purged with nitrogen and the mixture was heated to 80° C. for 20 hours. The excess ethyl acrylate was removed under reduced pressure. The remaining residue was purified by distillation (0.9 Ton, 122° C.) to provide the title compound: 1H NMR (400 MHz, CDCl3) δ ppm 1.23-1.27 (m, 6H), 1.41-1.59 (m, 2H), 1.69-1.74 (m, 1H), 1.90-1.94 (m, 1H), 2.05 (td, J=10.9, 2.9 Hz, 1H), 2.05 (t, J=10.7 Hz, 1H), 2.46-2.56 (m, 3H), 2.69-2.76 (m, 3H), 2.95-2.98 (m, 1H), 4.10-4.16 (m, 4H); 13C NMR (100 MHz, CDCl3) δ ppm 14.14, 14.15, 24.51, 26.78, 32.61, 41.80, 53.37, 53.79, 55.12, 60.28, 60.23, 172.50, 174.03; MS (DCI/NH3) m/z 258 (M+H)+.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 3-piperidinecarboxylate (3.14 g, 20 mmol) was dissolved in ethyl acrylate (2.50 g, 25 mmol) and stirred at 80° C. (12 h), and then the reaction was concentrated in vacuo, and purified by PTLC (EtOAc/hexanes=3/1) to give 15a (4.64 g, 90%) as a pale yellow oil: Rf 0.51 (EtOAc/hexanes=3/1); IR (neat) 2944, 2806, 1735, 1455, 1376, 1309 cm−1; 1H NMR (CDCl3) δ 1.17-1.22 (m, 6H), 1.35-1.51 (m, 2H), 1.62-1.68 (m, 1H), 1.83-1.89 (m, 1H), 1.95-2.02 (m, 1H), 2.11-2.18 (m, 1H), 2.40-2.50 (m, 3H), 2.62-2.70 (m, 3H), 2.91 (dd, J=1.8, 8.1 Hz, 1H), 4.03-4.12 (m, 4H); 13C NMR (CDCl3) 14.3 (2C), 24.7, 26.9, 32.5, 41.9, 53.5, 53.9, 55.3, 60.3, 60.4, 172.6, 174.1 ppm; MS (+CI) 258 [M+1]+; Mr (+CI) 258.170 30 [M+1]+ (calcd for C13H24NO4 258.170 53).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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